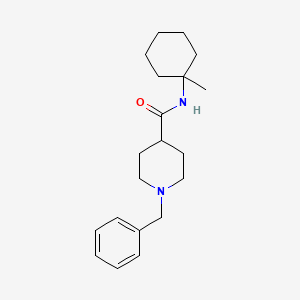

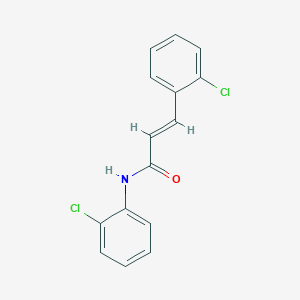

1-benzyl-N-(1-methylcyclohexyl)-4-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidine derivatives, including compounds similar to 1-benzyl-N-(1-methylcyclohexyl)-4-piperidinecarboxamide, are important in medicinal chemistry due to their diverse biological activities. They serve as key intermediates and motifs in pharmaceutical development, demonstrating a range of activities from anti-acetylcholinesterase to potential anticancer properties.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions including nucleophilic substitution, reduction, and sometimes ring-closure reactions. A notable example involves the preparation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which exhibited significant anti-acetylcholinesterase activity (Sugimoto et al., 1990). The synthesis routes typically aim to introduce functional groups that enhance the biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. Studies often use spectroscopic methods like FT-IR, FT-Raman, UV-Vis, and NMR to characterize these compounds. For instance, the molecular structure and spectroscopic properties of 1-Benzyl-4-(N-Boc-amino)piperidine were thoroughly analyzed using DFT and spectroscopic techniques, providing insights into its conformational stability and electronic properties (Janani et al., 2020).

科学的研究の応用

Anti-Acetylcholinesterase Activity

A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and akyl or phenyl groups enhanced activity, identifying compounds with significant potential as antidementia agents due to their ability to increase acetylcholine content in rat brains (Sugimoto et al., 1990).

Central Nervous System Depressants

Maddox, Godefroi, and Parcell (1965) synthesized various 1-arylcyclohexylamines to evaluate them as central nervous system depressants. This foundational work in the synthesis of compounds related to "1-benzyl-N-(1-methylcyclohexyl)-4-piperidinecarboxamide" paved the way for further research into their pharmacological properties (Maddox, Godefroi, & Parcell, 1965).

Potential Antipsychotic Agents

Norman et al. (1996) explored heterocyclic analogues of 1192U90 for their potential as antipsychotic agents. The study found that certain derivatives exhibited potent in vivo activities, providing insights into the structural requirements for antipsychotic activity (Norman et al., 1996).

Enzyme Inhibition and Pharmacokinetics

Research on novel anaplastic lymphoma kinase inhibitors by Teffera et al. (2013) demonstrated the impact of hydrolysis-mediated clearance on the pharmacokinetics of these compounds. The study highlights the balance between enzymatic stability and potency against the target enzyme (Teffera et al., 2013).

Metal Complexes and Antibacterial Activity

Khatiwora et al. (2013) synthesized metal complexes of new benzamides and evaluated their antibacterial activities. The copper complexes showed better activities against bacteria, suggesting the potential of metal complexes in developing new antibacterial agents (Khatiwora et al., 2013).

Synthetic Chemistry and Catalysis

Research into the catalytic activity of Group IB and IIB metal compounds by Saegusa et al. (1969) facilitated the formation of formamidines from isocyanides and amines. This study underscores the importance of metal-catalyzed reactions in synthetic organic chemistry (Saegusa, Ito*, Kobayashi, Hirota, & Yoshioka, 1969).

特性

IUPAC Name |

1-benzyl-N-(1-methylcyclohexyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O/c1-20(12-6-3-7-13-20)21-19(23)18-10-14-22(15-11-18)16-17-8-4-2-5-9-17/h2,4-5,8-9,18H,3,6-7,10-16H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDMLKCBLMSHKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593376.png)

![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)

![8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5593396.png)

![(1S*,5R*)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)

![N-benzyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5593406.png)

![3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one](/img/structure/B5593412.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5593452.png)